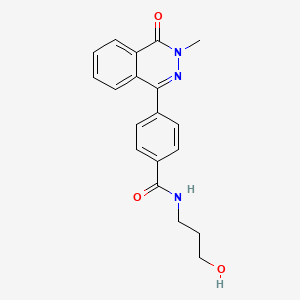![molecular formula C29H28N4O2S B4582155 N-{3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4582155.png)
N-{3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-(3-pyridinyl)-4-quinolinecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves regiospecific cyclocondensation reactions and Friedlander synthesis, demonstrating the complexity and precision required in constructing such intricate molecules. For instance, benzo[h]pyrimido[4,5-b]quinolines were synthesized via a regiospecific cyclocondensation reaction between 6-aminopyrimidines and 2-dimethylaminomethylentetralone hydrochloride, highlighting the methods used in synthesizing structurally related quinoline derivatives (Quiroga et al., 2001).
Molecular Structure Analysis
The molecular structure of such compounds is analyzed through various spectroscopic techniques, including NMR, IR, and X-ray crystallography, to understand their spatial arrangement and electronic configuration. The synthesis and crystalline structure of related compounds, such as methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate, have been thoroughly investigated, providing insights into the molecular framework and intermolecular interactions that define their structural integrity (Kranjc et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving related quinoline derivatives often entail cyclocondensation, Friedlander synthesis, and interactions with dinucleophiles, leading to the formation of complex heterocyclic structures. These reactions are crucial for the functionalization and diversification of the quinoline core, allowing for the exploration of novel chemical entities with potential biological activities (Orlov & Sidorenko, 2012).
Scientific Research Applications
DNA Methyltransferase Inhibition
Quinoline derivatives, such as those synthesized and evaluated by Rilova et al. (2014), have been identified as potent inhibitors of DNA methyltransferase (DNMT), which play a crucial role in gene expression and are targets for cancer therapy. These compounds showed activity against human DNMT3A, indicating potential applications in epigenetic modifications and cancer treatment Rilova et al., 2014.
Antipsychotic Agent Development
Norman et al. (1996) explored heterocyclic carboxamides as potential antipsychotic agents, demonstrating the versatility of quinoline derivatives in targeting central nervous system disorders. These compounds showed promising in vitro and in vivo activity, highlighting their potential as leads for developing new antipsychotic medications Norman et al., 1996.
Synthesis of Heterocyclic Compounds
Clayden et al. (2005) described a method for cyclizing lithiated pyridine and quinoline carboxamides to produce various polycyclic heterocycles. This research emphasizes the synthetic versatility of quinoline derivatives in creating complex molecular architectures for pharmaceutical and material science applications Clayden et al., 2005.
Antimicrobial Activity
Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety, demonstrating their potential antimicrobial activities. This research contributes to the development of new antimicrobial agents to combat resistant pathogens Gouda et al., 2010.
Antitumor Activity
Alvarez-Ibarra et al. (1997) investigated thiazolo[5,4-b]quinoline derivatives for their antitumor activities, identifying structural features critical for efficacy against tumor cells. This study highlights the potential of quinoline derivatives in oncology, offering insights into structural requirements for antitumor activity Alvarez-Ibarra et al., 1997.
properties
IUPAC Name |
N-[3-(cyclopentylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O2S/c34-27(22-16-24(18-8-7-15-30-17-18)32-23-13-5-3-11-20(22)23)33-29-26(21-12-4-6-14-25(21)36-29)28(35)31-19-9-1-2-10-19/h3,5,7-8,11,13,15-17,19H,1-2,4,6,9-10,12,14H2,(H,31,35)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPSQXOJDLVTQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CN=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(cyclopentylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(pyridin-3-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 3-({[(2,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4582093.png)

![ethyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate](/img/structure/B4582104.png)
![N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4582122.png)
![N-propyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4582124.png)
![4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4582128.png)
![N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4582133.png)

![3-{[(2-ethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4582139.png)
![methyl 2-methyl-3-({[(4-nitrobenzyl)thio]acetyl}amino)benzoate](/img/structure/B4582157.png)
![1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine](/img/structure/B4582159.png)
